Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126°F; freezing point -209°F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide; used in manufacture of flame retardants and incendiaries.
Phosphine is a colorless, flammable, and explosive gas at ambient temperature that has the odor of garlic or decaying fish. Small amounts occur naturally from the break down of organic matter. It is slightly soluble in water. Phosphine is used in semiconductor and plastics industries, in the production of a flame retardant, and as a pesticide in stored grain.
Phosphine is used as an insecticide for the fumigation of grains, animal feed, and leaf-stored tobacco. Acute (short-term) inhalation exposure to phosphine may cause headaches, dizziness, fatigue, drowsiness, burning substernal pain, nausea, vomiting, cough, labored breathing, chest tightness, pulmonary irritation, pulmonary edema, and tremors in humans. Convulsions may ensue after an apparent recovery. Chronic (long-term) occupational exposure of workers to phosphine may cause inflammation of the nasal cavity and throat, weakness, dizziness, nausea, gastrointestinal, cardiorespiratory, and central nervous system symptomology, jaundice, liver effects, and increased bone density. EPA has classified phosphine as a Group D, not classifiable as to human carcinogenicity.